Djalonensone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

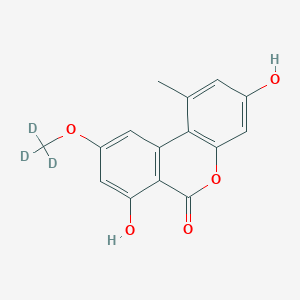

Molecular Formula |

C15H12O5 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

3,7-dihydroxy-1-methyl-9-(trideuteriomethoxy)benzo[c]chromen-6-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i2D3 |

InChI Key |

LCSDQFNUYFTXMT-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C(=C1)O)C(=O)OC3=C2C(=CC(=C3)O)C |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

Djalonensone-d3: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Djalonensone-d3, the deuterated form of Djalonensone (also known as Alternariol monomethyl ether or AME), is a stable isotope-labeled compound of significant interest in various scientific fields. As a member of the dibenzo-α-pyrone class of natural products, it serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, synthesis, and known biological activities. Detailed experimental protocols and visual diagrams of key pathways are presented to facilitate its application in research and drug development.

Introduction

Djalonensone is a mycotoxin produced by various species of Alternaria fungi and has also been isolated from the roots of the plant Anthocleista djalonensis.[1] The dibenzo-α-pyrone core structure of Djalonensone is associated with a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[2] The introduction of deuterium atoms in this compound provides a stable isotopic label, making it an indispensable tool for researchers. The heavier isotope allows for the differentiation and quantification of the compound in complex biological matrices using mass spectrometry-based methods. This guide aims to consolidate the available technical information on this compound to support its use in scientific investigation.

Chemical Structure and Properties

This compound is structurally identical to Djalonensone, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methoxy group.

Chemical Structure:

-

Djalonensone: 3,7-dihydroxy-9-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one

-

This compound: 3,7-dihydroxy-9-(methoxy-d3)-1-methyl-6H-dibenzo[b,d]pyran-6-one

The chemical properties of this compound are largely similar to its non-deuterated analog. The primary difference lies in its molecular weight, which is increased by the mass of the three deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry.

Table 1: Physicochemical Properties of Djalonensone and this compound

| Property | Djalonensone (Alternariol monomethyl ether) | This compound |

| CAS Number | 23452-05-3 | 2468774-90-3[3] |

| Molecular Formula | C₁₅H₁₂O₅[4] | C₁₅H₉D₃O₅[5] |

| Molecular Weight | 272.25 g/mol [4] | 275.27 g/mol [5] |

| SMILES | CC1=CC(O)=CC2=C1C3=C(C(=O)O2)C=C(OC)C=C3O | C\C1=C\C(O)=C\C2=C1C3=C(C(=O)O2)C=C(OC([2H])([2H])[2H])C=C3O |

| Melting Point | 277-279 °C | Not available |

| Solubility | Soluble in DMSO[6] | Soluble in Acetonitrile[3] |

Synthesis of this compound

A concise synthetic route for this compound has been reported, employing a ruthenium-catalyzed ortho-arylation as a key step. The deuterium label is introduced via the use of iodomethane-d3.

Synthetic Workflow

The synthesis involves the coupling of two key aromatic precursors followed by cyclization to form the dibenzo-α-pyrone core.

Caption: Synthetic workflow for this compound.

Biological Activities and Signaling Pathways

Djalonensone has been shown to exert various biological effects, primarily related to inflammation and cellular stress. These activities are mediated through the modulation of key signaling pathways.

Anti-inflammatory and Anti-allergic Effects: MAPK and NF-κB Pathways

In a model of food allergy, Djalonensone (AME) was found to alleviate allergic symptoms by suppressing the activation of mast cells. This was achieved through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: Djalonensone's inhibition of MAPK and NF-κB pathways.

Induction of Oxidative Stress and Apoptosis: Akt/Nrf2/HO-1 Pathway

In swine intestinal epithelial cells, Djalonensone (AME) has been shown to induce toxicity through cell death and oxidative stress. This is associated with an inhibition of the Akt/Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response.

Caption: Djalonensone's inhibition of the Akt/Nrf2/HO-1 pathway.

Experimental Protocols

In Vitro Anti-Allergic Activity Assay using RBL-2H3 Cells

This protocol is adapted from studies investigating the anti-allergic effects of Djalonensone on mast cells.

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Sensitization: Cells are sensitized overnight with 0.5 µg/mL anti-dinitrophenol IgE (anti-DNP IgE).

-

Treatment: The sensitized cells are pre-treated with varying concentrations of Djalonensone (or this compound for comparative studies) for 24 hours.

-

Stimulation: Degranulation is induced by stimulating the cells with 20 ng/mL of dinitrophenyl-bovine serum albumin (DNP-BSA).

-

Assessment of Degranulation: The release of β-hexosaminidase, a marker of degranulation, is measured by a colorimetric assay.

-

Analysis of Signaling Pathways: Protein expression and phosphorylation of key components of the MAPK and NF-κB pathways (e.g., p38, ERK, JNK, IκBα) are analyzed by Western blotting.

Ovalbumin-Induced Food Allergy Mouse Model

This in vivo protocol is used to assess the anti-allergic effects of Djalonensone.

-

Animals: Female BALB/c mice are used.

-

Sensitization: Mice are sensitized by intraperitoneal injection of ovalbumin (OVA) and alum on day 0 and day 14.

-

Challenge: From day 28, mice are orally challenged with OVA every 3 days for a total of six times.

-

Treatment: Djalonensone is administered orally to the treatment group daily from day 28 to day 43.

-

Evaluation of Allergic Response: Allergic symptoms, such as changes in rectal temperature and anaphylactic shock, are monitored. Serum levels of OVA-specific IgE, histamine, and mast cell protease-1 (mMCP-1) are measured by ELISA.

In Vitro Toxicity Assay in IPEC-1 Cells

This protocol is designed to evaluate the cytotoxic effects of Djalonensone on intestinal epithelial cells.

-

Cell Culture: Porcine intestinal epithelial cells (IPEC-1) are maintained in an appropriate culture medium.

-

Treatment: Cells are exposed to various concentrations of Djalonensone for 24 hours.

-

Cell Viability Assay: Cell viability is determined using a standard method such as the MTT assay.

-

Apoptosis Assay: The induction of apoptosis is assessed by measuring the activity of caspase-3 and caspase-7 using a luminescent assay (e.g., Caspase-Glo® 3/7 Assay).[7]

-

Oxidative Stress Analysis: The expression and activity of antioxidant enzymes and key proteins in the Akt/Nrf2/HO-1 pathway are analyzed by qPCR and Western blotting.

Conclusion

This compound is a valuable research tool for scientists in various disciplines. Its stable isotope label facilitates accurate quantification in complex biological samples, making it ideal for pharmacokinetic and metabolic studies. The known biological activities of its non-deuterated counterpart, particularly its effects on key inflammatory and oxidative stress signaling pathways, provide a strong basis for its use in investigating the mechanisms of action of dibenzo-α-pyrones. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in effectively utilizing this compound in their studies. Further research is warranted to fully elucidate the therapeutic potential and toxicological profile of this class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Djalonensone | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. glpbio.com [glpbio.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Djalonensone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Djalonensone-d3, also known as Alternariol monomethyl ether-d3 (AME-d3), is the deuterated isotopologue of Djalonensone or Alternariol monomethyl ether (AME). AME is a mycotoxin produced by fungi of the Alternaria genus. The incorporation of deuterium into the methoxy group of the molecule makes this compound a valuable tool in metabolic and pharmacokinetic studies, often used as an internal standard in quantitative analyses. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its biological activity, and available experimental insights.

Physical and Chemical Properties

Limited specific experimental data for the physical properties of pure this compound is available in the public domain. The data presented below is a combination of information from suppliers and inferred properties from its non-deuterated analogue, Alternariol monomethyl ether.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉D₃O₅ | [1] |

| Molecular Weight | 275.27 g/mol | [1] |

| CAS Number | 2468774-90-3 | [2] |

| Physical State | Solid (inferred) | General chemical knowledge |

| Melting Point | Data not available for pure solid | N/A |

| Boiling Point | Data not available for pure solid | N/A |

| Solubility | Data not available for specific solvents. The non-deuterated form, Alternariol monomethyl ether, is soluble in organic solvents like acetonitrile. | [3] |

Note: A supplier's technical data sheet for a 100 µg/ml solution of this compound in acetonitrile reports a melting point of -48 °C and a boiling point of 81-82 °C. It is critical to note that these values represent the properties of the solution and not of the pure this compound compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, the available literature suggests the following methodologies:

Synthesis

A common method for the deuteration of mycotoxins like Alternariol monomethyl ether is through palladium-catalyzed protium-deuterium exchange.[3] Another approach involves a ruthenium-catalyzed ortho-arylation as a key step in a concise synthesis of both the native and d3-isotopologues of AME.[4]

General Workflow for Synthesis and Purification (Hypothetical):

Analytical Characterization

The characterization and quantification of this compound are typically performed using hyphenated analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the detection and quantification of this compound, often in complex matrices like food samples. The deuterated standard allows for accurate quantification through isotope dilution assays.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the synthesized molecule and to verify the position and extent of deuterium incorporation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass of the molecule, confirming its elemental composition.

General Analytical Workflow:

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, extensive research on its non-deuterated counterpart, Alternariol monomethyl ether (AME), provides significant insights into its potential biological effects.

Inhibition of MAPK and NF-κB Signaling Pathways in Mast Cells

AME has been shown to alleviate food allergy symptoms by suppressing the activation of mast cells. It achieves this by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Inhibition of the Akt/Nrf2/HO-1 Signaling Pathway

In swine intestinal epithelial cells, AME has been observed to induce toxicity through cell death and oxidative stress. This is linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, which is a key regulator of the antioxidant response.

Conclusion

This compound is a crucial analytical standard for the accurate quantification of its parent mycotoxin, Alternariol monomethyl ether. While a complete profile of its physical and chemical properties is yet to be fully elucidated, its utility in analytical and metabolic research is well-established. The biological activities of its non-deuterated form suggest that it may interact with key cellular signaling pathways, a factor that should be considered in its application in biological systems. Further research is warranted to fully characterize the physical properties of pure this compound and to develop detailed, publicly available protocols for its synthesis and characterization.

References

- 1. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concise Syntheses of Alternariol, Alternariol-9-monomethyl Ether and Their D3-Isotopologues [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

The Role of Djalonensone-d3 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Djalonensone-d3 when utilized as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS/MS). This document outlines the core principles of its application, detailed experimental protocols, and the rationale behind its effectiveness in ensuring accurate and reliable quantification of its non-deuterated counterpart, Djalonensone (also known as Alternariol monomethyl ether).

Introduction to Djalonensone and the Need for an Internal Standard

Djalonensone, a mycotoxin produced by Alternaria fungi, is a contaminant of concern in various food products, including fruits, vegetables, and cereals.[1][2][3] Its potential genotoxic properties necessitate sensitive and accurate analytical methods for its quantification to ensure food safety and assess human exposure.[1]

Quantitative analysis using techniques like LC-MS/MS can be subject to variations arising from sample preparation, instrument performance, and matrix effects.[3][4][5] An internal standard (IS) is a compound added to samples at a known concentration before processing to correct for these variations.[2][4][5] The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound.[2][4]

Mechanism of Action: The Principle of Isotope Dilution

This compound is a deuterated form of Djalonensone, meaning three of its hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different molecular weight.[6] This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The core principle behind using this compound is isotope dilution mass spectrometry . Because this compound behaves virtually identically to Djalonensone throughout the analytical process, any loss of analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[2][4] Similarly, any suppression or enhancement of the ionization process in the mass spectrometer's source will affect both the analyte and the internal standard to the same degree.[3][7]

By measuring the ratio of the analyte's signal to the internal standard's signal, a corrected and accurate quantification of the analyte can be achieved, independent of variations in the analytical procedure.[5]

Figure 1: Conceptual workflow demonstrating how this compound as an internal standard corrects for analytical variability.

Hypothetical Experimental Protocol: Quantification of Djalonensone in Tomato Juice

This section provides a representative LC-MS/MS protocol for the quantification of Djalonensone in a complex matrix like tomato juice, using this compound as an internal standard. This protocol is based on established methods for Alternaria toxin analysis.[2][4]

Materials and Reagents

-

Djalonensone analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Tomato juice (blank matrix)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Spiking: To a 5 mL aliquot of tomato juice, add 50 µL of a 100 ng/mL this compound solution in methanol.

-

Extraction: Add 10 mL of acetonitrile and vortex for 2 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.

-

SPE Cleanup (Optional): For cleaner samples, pass the reconstituted extract through a pre-conditioned C18 SPE cartridge. Elute with methanol and evaporate to dryness, then reconstitute as in step 6.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

Figure 2: A typical experimental workflow for sample preparation using an internal standard.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| Ion Source Temp. | 350°C |

| Capillary Voltage | -3.0 kV |

| MRM Transitions | See Table 2 |

Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Djalonensone | 271.1 | 227.1 | 25 |

| 271.1 | 199.1 | 30 | |

| This compound | 274.1 | 230.1 | 25 |

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Djalonensone standard to the peak area of the this compound internal standard against the concentration of the Djalonensone standard. The concentration of Djalonensone in the samples is then determined from this calibration curve using the measured peak area ratio.

Method Validation Parameters

A method utilizing this compound as an internal standard should be validated to demonstrate its performance. Key parameters and their typical acceptance criteria are summarized below.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | 80-120% recovery of spiked analyte |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible, though not necessarily 100% due to IS correction |

| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | Minimized and compensated for by the co-eluting internal standard |

Conclusion

This compound serves as an ideal internal standard for the quantitative analysis of Djalonensone. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the analyte allow it to effectively compensate for variations throughout the analytical workflow. The use of this compound in conjunction with a validated LC-MS/MS method enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and reliable quantification of this mycotoxin in complex matrices, which is crucial for food safety assessment and toxicological studies.

References

- 1. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and validation of a LC-MS/MS method for the determination of Alternaria toxins in tomato products [iris.uniroma1.it]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. djalonensone (CHEBI:141315) [ebi.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins - PMC [pmc.ncbi.nlm.nih.gov]

Djalonensone-d3: A Technical Guide to Its Certificate of Analysis, Purity, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Djalonensone-d3, a deuterated analog of the naturally occurring dibenzo-α-pyrone, Djalonensone (also known as Alternariol monomethyl ether). This document details its physicochemical properties, analytical methodologies for purity assessment, and insights into its biological mechanism of action, offering a valuable resource for its application in research and drug development.

Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While a specific CoA for a particular batch can be obtained from the supplier, the following table summarizes the typical data presented.

| Test | Specification | Method |

| Identity | ||

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Conforms to structure | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to structure | Mass Spectrometry (MS) |

| Purity | ||

| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (d3) | ≥99% | Mass Spectrometry (MS) |

| Physical Properties | ||

| Molecular Formula | C₁₅H₉D₃O₅ | - |

| Molecular Weight | 275.27 g/mol | - |

| Storage | ||

| Recommended Storage | Store at -20°C, protect from light and moisture | - |

Experimental Protocols

Accurate determination of the purity and identity of this compound is crucial for its use in scientific research. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to assess the chemical purity of this compound by separating it from any non-deuterated counterpart and other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (containing 0.1% formic acid) is typically used. A representative gradient could be:

-

Start with 30% acetonitrile, increasing to 95% over 20 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Inject the sample onto the HPLC system.

-

The purity is determined by calculating the area of the this compound peak as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium incorporation at the methoxy group.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃).

Procedure:

-

Acquire the ¹H NMR spectrum.

-

The spectrum should be consistent with the structure of Djalonensone, with the key difference being the absence of a singlet corresponding to the methoxy protons (OCH₃) which is present in the non-deuterated form. The aromatic and other proton signals should be present at their expected chemical shifts.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound and determines its isotopic purity.

Instrumentation:

-

A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

-

Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample directly or via an LC system into the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

The spectrum should show a prominent ion corresponding to the [M+H]⁺ or [M-H]⁻ of this compound (expected m/z of ~276.09 for [M+H]⁺).

-

The isotopic purity is assessed by comparing the intensity of the peak for the d3-labeled compound to any residual d0 (non-deuterated) compound.

Biological Activity and Signaling Pathways

Djalonensone, the non-deuterated parent compound of this compound, is a mycotoxin produced by fungi of the Alternaria genus. It belongs to the class of dibenzo-α-pyrones, which are known to exhibit a range of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.[1][2] Recent studies have begun to elucidate the specific signaling pathways modulated by Alternariol monomethyl ether (AME), the chemical equivalent of Djalonensone.

One significant finding is the ability of AME to suppress mast cell activation, a key event in allergic reactions.[3][4] This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4]

Another study has shown that AME can induce apoptosis (programmed cell death) in swine intestinal epithelial cells.[5][6] This process appears to be linked to the inhibition of the Akt/Nrf2/HO-1 signaling pathway, which is involved in the cellular response to oxidative stress.[5][6]

Djalonensone in the Inhibition of Mast Cell Activation

The following diagram illustrates the proposed mechanism by which Djalonensone (AME) inhibits mast cell activation.

Caption: Djalonensone's inhibition of mast cell activation pathways.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications, it is recommended to consult the latest research and supplier-specific documentation.

References

- 1. Natural Dibenzo-α-Pyrones and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Marine-Derived Alternariol Monomethyl Ether Alleviates Ovalbumin-Induced Food Allergy by Suppressing MAPK and NF-κB Signaling Pathways of Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Djalonensone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Djalonensone-d3, a deuterated form of Djalonensone. Djalonensone, also known as alternariol 9-methyl ether, is a mycotoxin belonging to the dibenzo-α-pyrones class of compounds. Deuterium-labeled standards like this compound are crucial for accurate quantification in mass spectrometry-based analytical methods, particularly in pharmacokinetic and metabolic studies.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The primary identified commercial source is MedChemExpress. Other potential suppliers of related chemical compounds and deuterated standards include Toronto Research Chemicals, Cayman Chemical, and Santa Cruz Biotechnology, though their specific offerings of this compound could not be definitively confirmed through publicly available data.

Researchers interested in procuring this compound should contact these suppliers directly to inquire about availability, pricing, and to request a certificate of analysis for detailed batch-specific information.

Quantitative Data

The following table summarizes the available quantitative information for this compound. It is important to note that a detailed Certificate of Analysis with precise purity and isotopic enrichment was not publicly available at the time of this guide's compilation. The data presented is based on product listings from commercial sources.

| Parameter | Value | Supplier/Reference |

| Product Name | This compound | MedChemExpress |

| Synonyms | Alternariol monomethyl ether-d3 | MedChemExpress |

| Catalog Number | HY-W013863S | MedChemExpress |

| Molecular Formula | C₁₅H₉D₃O₄ | MedChemExpress |

| Format | 1 mg in 10 mL Acetonitrile | Lucerna-Chem AG (reseller) |

| Concentration | 363.28 μM | Lucerna-Chem AG (reseller) |

| Purity | Not specified in publicly available data. Typically >98% for similar compounds. | General observation |

| Isotopic Enrichment | Not specified in publicly available data. Typically >99% for deuterated standards. | General observation |

| Storage | Store at -20°C for long-term stability. | MedChemExpress |

Biological Activity and Signaling Pathway of Djalonensone

Djalonensone (alternariol 9-methyl ether) exhibits a range of biological activities, including cytotoxic, antimicrobial, and antinematodal effects. Its most studied activity in the context of human health is its cytotoxicity. Research on human colon carcinoma cells (HCT116) has shown that Djalonensone induces apoptosis through the mitochondrial pathway. This involves the opening of the mitochondrial permeability transition pore, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3.

The following diagram illustrates a conceptual signaling pathway for Djalonensone-induced apoptosis.

Djalonensone-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Djalonensone-d3, a deuterated form of the natural mycotoxin Djalonensone, also known as Alternariol monomethyl ether (AME). This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and visualization of its biological interactions.

Core Compound Data

This compound is the deuterated stable isotope of Djalonensone. Key quantitative data for both compounds are summarized below for easy reference and comparison.

| Property | This compound (Alternariol monomethyl ether-d3) | Djalonensone (Alternariol monomethyl ether) |

| CAS Number | 2468774-90-3[1] | 23452-05-3 |

| Molecular Weight | 275.27 g/mol [2] | 272.25 g/mol |

| Molecular Formula | C₁₅H₉D₃O₅ | C₁₅H₁₂O₅ |

Toxicological Profile and Cellular Effects

Djalonensone, the parent compound of this compound, is a mycotoxin produced by fungi of the Alternaria genus. It is recognized for its cytotoxic, genotoxic, mutagenic, and carcinogenic properties. In vitro studies have demonstrated that Djalonensone can induce cell death and oxidative stress in various cell lines, including swine intestinal epithelial cells, and human colon carcinoma and liver cancer cell lines.[2][3][4]

The cytotoxic effects of Djalonensone are dose-dependent and have been shown to induce apoptosis through the activation of the mitochondrial pathway.[3][4] This involves the activation of caspase-3/7, leading to programmed cell death.[2][5][6] Furthermore, exposure to Djalonensone has been linked to an increase in the percentage of cells in the G2 phase of the cell cycle.[2]

Experimental Protocols

Detailed methodologies for assessing the cellular effects of Djalonensone (AME) are outlined below, based on published in vitro studies. This compound is primarily used as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Djalonensone.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is used to determine the concentration of Djalonensone that inhibits cell viability by 50% (IC50).

-

Cell Culture: Plate intestinal epithelial cells (e.g., IPEC-1) in 96-well plates at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Expose the cells to varying concentrations of Djalonensone (e.g., 0 to 250 μM) dissolved in a suitable solvent like DMSO (final concentration ≤1%) for 24 hours.[7]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance spectrophotometrically. The IC50 value is then calculated from the dose-response curve.[5]

Assessment of Apoptosis and DNA Oxidation

These methods are employed to understand the mechanisms of Djalonensone-induced cell death.

-

Apoptosis Detection: Treat cells with Djalonensone and assess for apoptosis by measuring the activation of caspase-3/7.[2][5][6]

-

DNA Oxidation: After a 24-hour exposure to Djalonensone, measure DNA oxidation in cell samples using an immune-enzymatic method, such as a DNA Oxidative Damage ELISA Kit, to quantify markers like 8-hydroxy-2'-deoxyguanosine.[7]

Signaling Pathway Analysis

Research indicates that Djalonensone (AME) can inhibit the Akt/Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[2][5][6]

Quantitative Real-Time PCR (qPCR)

This technique is used to measure changes in the gene expression of key components of the signaling pathway.

-

RNA Extraction: Isolate total RNA from cells treated with Djalonensone and from untreated control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using specific primers for Akt, Nrf2, and HO-1 to quantify their mRNA levels. A significant decrease in the expression of these genes in treated cells compared to the control indicates inhibition of the pathway.[2]

Visualizing the Impact of Djalonensone on the Akt/Nrf2/HO-1 Signaling Pathway

The following diagram, generated using Graphviz, illustrates the proposed mechanism of Djalonensone's inhibitory effect on the Akt/Nrf2/HO-1 signaling pathway, leading to increased oxidative stress and apoptosis.

Caption: Djalonensone's inhibition of the Akt/Nrf2/HO-1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells [mdpi.com]

- 3. An updated overview of anticancer effects of alternariol and its derivatives: underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Combined Effect of Two Alternaria Mycotoxins (Alternariol and Alternariol Monomethyl Ether) on Porcine Epithelial Intestinal Cells [mdpi.com]

An In-depth Technical Guide to the Structural Differences and Applications of Djalonensone and Djalonensone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional distinctions between Djalonensone and its deuterated isotopologue, Djalonensone-d3. This document details the core structural differences, presents comparative quantitative data, outlines relevant experimental protocols, and visualizes key workflows for research applications.

Core Structural Differences

Djalonensone, also known as Alternariol monomethyl ether, is a mycotoxin produced by fungi of the Alternaria genus.[1] Its chemical formula is C₁₅H₁₂O₅. This compound is a stable isotope-labeled version of Djalonensone, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a powerful tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.

The "d3" designation strongly indicates that the three deuterium atoms are located on the methoxy group at the 9-position of the Djalonensone molecule. This is a common and synthetically accessible position for deuteration. The replacement of hydrogen with deuterium results in an increase in the molecular weight of the compound without significantly altering its chemical properties, making it an ideal internal standard for quantitative analysis.

Table 1: Comparison of Physicochemical Properties

| Property | Djalonensone | This compound | Data Source |

| Chemical Formula | C₁₅H₁₂O₅ | C₁₅H₉D₃O₅ | Inferred |

| Molecular Weight | ~272.25 g/mol | ~275.27 g/mol | Inferred |

| Exact Mass | 272.0685 g/mol | 275.0874 g/mol | Inferred |

| Isotopic Label | None | Deuterium (³H) | [1] |

| Location of Label | N/A | Presumed at the 9-methoxy group | [1] |

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of Djalonensone in various matrices, such as food and beverages.

Synthesis of this compound (Conceptual)

Diagram 1: Conceptual Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Quantification of Djalonensone using this compound by LC-MS/MS

A stable isotope dilution assay using this compound as an internal standard is the gold standard for accurate quantification. The following protocol is a generalized procedure based on established methods for mycotoxin analysis.

Sample Preparation:

-

Homogenize the sample matrix (e.g., fruit juice, grain extract).

-

Spike a known amount of this compound internal standard into the sample.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separate Djalonensone and this compound chromatographically.

-

Detect and quantify the parent and daughter ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

The ratio of the peak area of Djalonensone to that of this compound is used to calculate the concentration of Djalonensone in the original sample, correcting for matrix effects and variations in instrument response.

Table 2: Example LC-MS/MS Parameters for Djalonensone Analysis

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| MRM Transition (Djalonensone) | e.g., m/z 271 -> [fragment ions] |

| MRM Transition (this compound) | e.g., m/z 274 -> [fragment ions] |

Diagram 2: Workflow for Quantification of Djalonensone

Caption: General workflow for Djalonensone quantification.

Signaling Pathways and Biological Context

Djalonensone is a mycotoxin and, as such, can interact with various biological pathways. While specific signaling pathways directly modulated by Djalonensone are a subject of ongoing research, its structural similarity to other mycotoxins suggests potential interactions with pathways related to cytotoxicity, oxidative stress, and DNA damage. The use of this compound in metabolic studies can help elucidate the biotransformation and fate of Djalonensone in biological systems.

Diagram 3: Logical Relationship in Metabolic Studies

Caption: Logic flow for metabolic studies using this compound.

Conclusion

The primary structural difference between Djalonensone and this compound is the presence of three deuterium atoms, most likely on the 9-methoxy group, in the latter. This isotopic labeling makes this compound an invaluable tool for the accurate quantification of Djalonensone in complex matrices. The use of stable isotope dilution assays with this compound as an internal standard provides a robust and reliable method for researchers in food safety, toxicology, and drug development to monitor levels of this mycotoxin. Further research utilizing this compound will be instrumental in elucidating the metabolic fate and potential toxicological pathways of Djalonensone.

References

Methodological & Application

Application Note: Quantitative Analysis of Djalonensone in Biological Matrices using Djalonensone-d3 Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Djalonensone is a mycotoxin produced by certain species of Penicillium. As with many mycotoxins, there is a need for sensitive and accurate quantification in various biological matrices for toxicological and pharmacokinetic studies. This application note describes a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Djalonensone. The use of a stable isotope-labeled internal standard, Djalonensone-d3, is critical for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision.[1][2] This method is intended to serve as a comprehensive protocol for researchers engaged in the analysis of Djalonensone.

While a specific, formally validated protocol for Djalonensone using a deuterated internal standard is not widely documented in public literature, this document provides a representative methodology based on established principles for the analysis of similar mycotoxins by LC-MS/MS.[3][4][5]

Quantitative Data Summary

The following tables represent typical validation data for a quantitative LC-MS/MS assay of this nature.

Table 1: Calibration Curve for Djalonensone

| Analyte | Calibration Range (ng/mL) | R² |

| Djalonensone | 0.5 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Measured Mean (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Djalonensone | 1.5 (LQC) | 1.45 | 96.7 | < 10 | < 15 |

| 75 (MQC) | 78.2 | 104.3 | < 10 | < 15 | |

| 400 (HQC) | 390.1 | 97.5 | < 5 | < 10 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Matrix Effect and Recovery

| Analyte | Quality Control Level | Matrix Effect (%) | Recovery (%) |

| Djalonensone | LQC | 95.2 | 88.5 |

| HQC | 98.1 | 91.2 |

Experimental Protocols

Materials and Reagents

-

Djalonensone analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human or animal plasma (matrix)

Standard and Sample Preparation

2.1. Stock Solutions

-

Prepare a 1 mg/mL stock solution of Djalonensone in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

2.2. Working Solutions

-

Prepare calibration standards by serial dilution of the Djalonensone stock solution in a 50:50 mixture of methanol and water.

-

Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in methanol.

2.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the biological matrix (e.g., plasma), calibration standards, or quality control samples into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

3.1. Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate[4]

-

Mobile Phase B: Methanol with 0.1% formic acid[4]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 20% B for re-equilibration

-

3.2. Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: +5500 V

-

Source Temperature: 500 °C

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

Table 4: MRM Transitions for Djalonensone and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Djalonensone (Quantifier) | [M+H]⁺ | Fragment 1 | 150 | Optimized |

| Djalonensone (Qualifier) | [M+H]⁺ | Fragment 2 | 150 | Optimized |

| This compound (IS) | [M+H+3]⁺ | Fragment 1+3 | 150 | Optimized |

(Note: The exact m/z values for precursor and product ions would need to be determined experimentally by infusion of the pure compounds into the mass spectrometer.)

Visualizations

Experimental Workflow

Caption: Workflow for Djalonensone quantification.

Logic of Internal Standard Use

Caption: Role of the internal standard in quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. First Synthesis of (-)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin zearalenone in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Mycotoxins in Food Matrices Using Djalonensone-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food safety worldwide. Their presence in various food commodities, including cereals, fruits, and vegetables, can lead to adverse health effects in humans and animals. Accurate and reliable quantification of mycotoxins is crucial for risk assessment and ensuring the safety of the food supply. This application note details a robust and sensitive method for the quantification of the mycotoxin Djalonensone, also known as Alternariol monomethyl ether (AME), in diverse food matrices using a stable isotope-labeled internal standard, Djalonensone-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of a deuterated internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2] This isotope dilution assay provides high precision and accuracy, making it an ideal method for routine monitoring and research applications.

Principle of the Method

This method employs a stable isotope dilution assay (SIDA) for the quantification of Djalonensone (Alternariol monomethyl ether - AME). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. Since this compound is chemically identical to the native analyte, it experiences the same extraction efficiency, potential degradation, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, regardless of sample-to-sample variations. The analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the food matrix. Below are protocols for different types of matrices.

a) Liquid Matrices (e.g., Fruit Juices, Beverages)

This protocol is adapted from established methods for Alternaria toxin analysis in beverages.[1][3]

-

Spiking: To a 10 mL aliquot of the liquid sample, add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

-

Extraction: Add 10 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Solvent Evaporation: Transfer the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 5 mM ammonium acetate).

-

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b) Solid Matrices (e.g., Cereals, Grains)

This protocol is a generalized procedure based on common mycotoxin extraction methods from solid food samples.

-

Homogenization: Grind a representative portion of the sample to a fine powder.

-

Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add a known amount of this compound internal standard solution.

-

Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84/16, v/v).

-

Shaking: Securely cap the tube and shake vigorously on a mechanical shaker for 60 minutes.

-

Centrifugation: Centrifuge at 5000 rpm for 15 minutes.

-

Cleanup (if necessary): Depending on the complexity of the matrix, a cleanup step using Solid Phase Extraction (SPE) may be required.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with 5 mL of ethyl acetate.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the liquid matrix protocol.

c) High-Fat Matrices (e.g., Nuts, Oilseeds)

For fatty matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is recommended.

-

Homogenization and Spiking: Homogenize the sample and weigh 2 g into a 50 mL centrifuge tube. Add the this compound internal standard.

-

Hydration: Add 8 mL of water and vortex for 1 minute.

-

Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

-

Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex immediately for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Dispersive SPE (d-SPE): Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute as previously described.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Djalonensone (AME). Optimization may be required based on the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable.

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity for phenolic compounds like AME.[1]

-

Multiple Reaction Monitoring (MRM): The following MRM transitions can be used for quantification and confirmation. The transitions for this compound are predicted based on a +3 Da mass shift.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Djalonensone (AME) | 271.1 | 228.1 | 256.1 | -25 |

| This compound | 274.1 | 231.1 | 259.1 | -25 |

Note: Collision energies should be optimized for the specific instrument being used.

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards in a blank matrix extract (matrix-matched calibration) or in the initial mobile phase. Each calibration standard should contain a constant concentration of the this compound internal standard and varying concentrations of the native Djalonensone.

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the Djalonensone quantifier ion to the peak area of the this compound quantifier ion against the concentration of Djalonensone.

-

Quantification: The concentration of Djalonensone in the samples is determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from method validation studies for the analysis of Alternariol monomethyl ether (AME) in various food matrices, which are analogous to what would be expected when using this compound.

Table 1: Method Performance in Different Food Matrices

| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Tomato Juice | 0.7 | 2.3 | 85-95 | <10 | [2] |

| Wheat | 0.19 | 0.63 | 90-110 | <8 | [4] |

| Sunflower Seeds | 0.1 | 0.3 | 92-105 | <7 | [4] |

| Fruit Beverages | 0.01 | 0.03 | 107.3 ± 1.6 | 2.3 | [3] |

| Cereals | 0.13 | 0.43 | 53 ± 9 | - | [5] |

Table 2: LC-MS/MS Parameters for Djalonensone (AME) and this compound

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Djalonensone (AME) | ESI- | 271.1 | 228.1 | 256.1 |

| This compound | ESI- | 274.1 | 231.1 | 259.1 |

Mandatory Visualization

References

- 1. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins alternariol and alternariol monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope dilution assays of alternariol and alternariol monomethyl ether in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alternaria toxins alternariol and alternariol monomethyl ether in grain foods in Canada - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Djalonensone using Djalonensone-d3

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Djalonensone (also known as Alternariol monomethyl ether or AME) in biological matrices. The method utilizes a stable isotope-labeled internal standard, Djalonensone-d3, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The described protocol is applicable for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology studies.

Introduction

Djalonensone, a dibenzo-α-pyrone mycotoxin produced by fungi of the Alternaria genus, is a contaminant of various food products. It exhibits a range of biological activities, including cytotoxic, phytotoxic, and antimicrobial properties.[1][2] Accurate quantification of Djalonensone is crucial for toxicological assessment and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations during sample preparation and analysis.[3] This document provides a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric detection of Djalonensone.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma and serum samples.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample (e.g., plasma, serum).

-

Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Methanol with 0.1% formic acid. |

| Flow Rate | 0.3 mL/min. |

| Column Temp. | 40°C. |

| Injection Vol. | 5 µL. |

| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B. |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode. |

| Capillary Voltage | -3.5 kV. |

| Source Temp. | 150°C. |

| Desolvation Temp. | 400°C. |

| Gas Flow | Optimized for the specific instrument. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). |

Method Validation Parameters

The analytical method should be validated according to established guidelines, assessing the following parameters:[4][5][6]

-

Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the assay response is directly proportional to the analyte concentration.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

System Suitability: Ensuring the chromatographic system is performing adequately.

Data Presentation

Table 1: Mass Spectrometric Parameters for Djalonensone and this compound

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Djalonensone | 271.1 | 227.1 | 100 | 25 |

| Djalonensone | 271.1 | 199.1 | 100 | 30 |

| This compound | 274.1 | 230.1 | 100 | 25 |

Note: These are predicted transitions for this compound and should be confirmed experimentally.

Table 2: Expected Method Validation Performance

| Parameter | Expected Result |

| Linearity (r²) | > 0.99 |

| Range | 1 - 1000 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | < 15% (< 20% at LLOQ) |

| LLOQ | 1 ng/mL |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Djalonensone quantification.

Potential Biological Effects of Djalonensone

Caption: Overview of Djalonensone's biological effects.

References

- 1. Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry of the Alternaria mycotoxins alternariol and alternariol monomethyl ether in fruit juices and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Alternariol Monomethyl Ether using a Stable Isotope Dilution Assay with Djalonensone-d3

Abstract

This application note details a robust and sensitive method for the quantification of Alternariol monomethyl ether (AME), a mycotoxin produced by Alternaria fungi, in various food matrices. The method utilizes a stable isotope dilution assay (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Djalonensone-d3, a deuterated form of AME, is employed as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable mycotoxin quantification.

Introduction

Alternaria toxins are a group of mycotoxins that contaminate a wide range of agricultural commodities, including cereals, fruits, and vegetables. Alternariol monomethyl ether (AME) is one of the most frequently detected Alternaria toxins and has demonstrated cytotoxic, genotoxic, and mutagenic properties. Due to the potential health risks associated with AME exposure, regulatory bodies and food safety programs necessitate sensitive and accurate analytical methods for its quantification in food products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, complex food matrices can often lead to ion suppression or enhancement in the mass spectrometer's ion source, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to compensate for these variations. Djalonensone is a synonym for Alternariol monomethyl ether[1][2]. Therefore, this compound serves as an ideal deuterated internal standard for the accurate quantification of AME.

This application note provides a comprehensive protocol for the quantification of AME using this compound as an internal standard, covering sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Materials and Reagents

-

Alternariol monomethyl ether (AME) analytical standard

-

This compound (AME-d3) internal standard solution

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.22 µm)

Sample Preparation

A generic sample preparation protocol is provided below. This may require optimization depending on the specific food matrix.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile/water (80:20, v/v).

-

Vortex for 1 minute to ensure thorough mixing.

-

Shake on a mechanical shaker for 60 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Internal Standard Spiking:

-

Transfer a 10 mL aliquot of the supernatant to a clean tube.

-

Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the 10 mL extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 5 mL of methanol.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

-

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. Instrument-specific optimization is recommended.

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: 20-95% B

-

8-10 min: 95% B

-

10.1-12 min: 20% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

-

AME: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

-

This compound (AME-d3): Precursor ion > Product ion (Quantifier)

-

-

Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

-

Data Presentation

The quantitative data should be summarized for clear comparison. The following table presents typical validation parameters for the method.

| Parameter | Alternariol monomethyl ether (AME) |

| Linear Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 µg/kg[3][4] |

| Limit of Quantification (LOQ) | 0.09 µg/kg[3][4] |

| Recovery | 95 - 108% |

| Intra-day Precision (RSDr) | < 5% |

| Inter-day Precision (RSDR) | < 10% |

Note: These values are examples and should be determined for each specific matrix and laboratory.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for AME quantification.

Signaling Pathway (Illustrative)

While the direct signaling pathway of AME is complex and not fully elucidated, it is known to induce cytotoxicity and genotoxicity. The following diagram illustrates a generalized pathway of cellular damage induced by mycotoxins.

Caption: Generalized mycotoxin-induced cytotoxicity.

Conclusion

The described method provides a reliable and accurate approach for the quantification of Alternariol monomethyl ether in complex matrices. The use of this compound as an internal standard is critical for correcting matrix-induced variations and ensuring high-quality data. This application note serves as a valuable resource for laboratories involved in food safety testing and mycotoxin research.

References

- 1. echemi.com [echemi.com]

- 2. Alternariol monomethyl ether | C15H12O5 | CID 5360741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stable isotope dilution assays of alternariol and alternariol monomethyl ether in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

Application Note: Quantitative Analysis of Djalonensone in Human Plasma by LC-MS/MS using Djalonensone-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Djalonensone is a natural compound isolated from the roots of Anthocleista djalonensis and is under investigation as a potential therapeutic agent. To support pharmacokinetic and clinical studies, a robust and sensitive bioanalytical method is required for its quantification in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Djalonensone in human plasma. The method utilizes Djalonensone-d3, a stable isotope-labeled derivative, as an internal standard (IS) to ensure high accuracy and precision.[1] Stable isotope-labeled internal standards are crucial in drug development for quantitative analysis, as they can significantly improve the pharmacokinetic and metabolic profiling of drug candidates.[1]

Principle of the Method

The method involves a simple protein precipitation step for plasma sample preparation, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Djalonensone is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).

Experimental Protocols

1. Materials and Reagents

-

Analytes: Djalonensone, this compound (MedChemExpress or other certified supplier)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

-

Reagents: Formic acid (FA), Ammonium formate (AmFm)

-

Biological Matrix: Blank human plasma (K2-EDTA)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Weigh 1 mg of Djalonensone and this compound and dissolve in 1 mL of Methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Djalonensone primary stock in 50:50 (v/v) Methanol:Water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock in 50:50 (v/v) Methanol:Water.

3. Sample Preparation Protocol

-

Pipette 50 µL of human plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 150 µL of Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: Shimadzu Nexera or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |

-

-

Mass Spectrometry (MS):

-

System: SCIEX Triple Quad 6500+ or equivalent

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

MRM Transitions (Hypothetical):

Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V) Djalonensone 259.1 161.1 70 25 | this compound | 262.1 | 164.1 | 70 | 25 |

-

Data Presentation

Table 1: Calibration Curve for Djalonensone in Human Plasma

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |

| 0.5 | 0.012 ± 0.001 | 102.5 |

| 1.0 | 0.025 ± 0.002 | 101.1 |

| 5.0 | 0.128 ± 0.009 | 98.7 |

| 25.0 | 0.635 ± 0.041 | 99.8 |

| 100.0 | 2.541 ± 0.152 | 101.6 |

| 250.0 | 6.352 ± 0.318 | 100.3 |

| 500.0 | 12.705 ± 0.508 | 99.2 |

| Linearity (r²): | 0.9985 |

Table 2: Precision and Accuracy of the Method